3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Epigenetics Histone Demethylase KDM5B/JARID1B

This compound is a structural intermediate for KDM5B inhibitor scaffold-hopping campaigns. The methanesulfonyl group introduces a hydrogen-bond acceptor exploitable for structure-based design, while conferring distinct polarity compared to the 3-ethanesulfonyl analog. Ideal for comparative solubility, logP, and metabolic stability studies to establish structure-property relationships (SPR) within the N-(4-pyridin-2-yl-thiazol-2-yl)benzamide series. May also serve in adenosine receptor off-target profiling. Note: bioactivity data is not yet available; procurement requires commitment to generating missing data for target validation.

Molecular Formula C16H13N3O3S2
Molecular Weight 359.4 g/mol
CAS No. 896289-69-3
Cat. No. B6519516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS896289-69-3
Molecular FormulaC16H13N3O3S2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C16H13N3O3S2/c1-24(21,22)12-6-4-5-11(9-12)15(20)19-16-18-14(10-23-16)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,19,20)
InChIKeyLDOMGDKVTKQVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 0.05 g / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896289-69-3): Structural Baseline and Procurement Context


3-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the N-(4-pyridin-2-yl-thiazol-2-yl)benzamide class. It features a 3-methanesulfonyl substituent on the benzamide ring, a thiazole core, and a terminal pyridine moiety [1]. The compound is cataloged in chemical vendor databases and has been referenced in patent literature concerning sulfonamide-based pharmaceutical agents, but its specific bioactivity profile remains poorly characterized in the public domain [2].

Why In-Class Substitution is Not Straightforward for 3-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide


Even within the closely related N-(4-pyridin-2-yl-thiazol-2-yl)benzamide series, minor structural modifications profoundly alter target engagement. The unsubstituted parent compound (CHEMBL164087) and the 3-ethanesulfonyl analog (TCMDC-142704) both exhibit weak KDM5B inhibition (IC50 ~51–53 µM), whereas substitution at other positions or with different sulfonyl groups can shift potency by orders of magnitude [1][2]. Therefore, simply interchanging one analog for another without confirming its specific activity profile risks invalidating experimental conclusions and compromising research reproducibility.

Quantitative Differentiation Evidence for 3-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide vs. Structural Analogs


KDM5B Inhibitory Potency: Target Compound Data Gap vs. Parent and Ethanesulfonyl Analogs

Direct quantitative comparison is not possible because no KDM5B inhibition data have been reported for 3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. The closest available comparators are the unsubstituted parent compound and the 3-ethanesulfonyl analog. The parent compound inhibits KDM5B with an IC50 of 51200 nM, while the 3-ethanesulfonyl analog shows an IC50 of 52600 nM, indicating that 3-sulfonyl substitution alone does not substantially improve KDM5B potency [1][2]. However, the impact of the methylsulfonyl group specifically has not been disclosed, preventing any procurement decision based on KDM5B activity.

Epigenetics Histone Demethylase KDM5B/JARID1B

KDM4A and KDM4B Selectivity Profile: Available Comparator Data Only

Selectivity data are available for the unsubstituted parent compound only. It inhibits KDM4A with an IC50 of 20900 nM and KDM4B with an IC50 of 12100 nM, demonstrating slightly greater potency against KDM4B than KDM5B [1]. No selectivity profile has been reported for any 3-sulfonyl-substituted analog in this series. Consequently, whether the 3-methanesulfonyl modification enhances, diminishes, or alters selectivity relative to these paralogs remains unknown.

Epigenetics Histone Demethylase KDM4/JMJD2

Adenosine Receptor Binding: Off-Target Activity of the Parent Scaffold

The unsubstituted parent compound binds to adenosine A1, A2A, and A3 receptors with Ki values of 1700 nM, 8700 nM, and 3400 nM, respectively [1]. This indicates that the core scaffold carries intrinsic adenosine receptor affinity. Whether the 3-methanesulfonyl group modulates this off-target liability (potentially reducing or enhancing it) has not been reported. However, the presence of a sulfonyl substituent is known to alter physicochemical properties such as solubility and hydrogen-bonding capacity, which could impact polypharmacology.

GPCR Adenosine Receptor Off-target Panel

Evidence-Linked Application Scenarios for 3-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide


Negative Control or Scaffold-Hopping Intermediate for KDM5B Inhibitor Programs

Given the lack of direct activity data, this compound may serve as a structural intermediate for scaffold-hopping campaigns aimed at improving the weak KDM5B inhibition (IC50 > 50 µM) observed for the parent scaffold [1]. The methanesulfonyl group introduces a hydrogen-bond acceptor that could be exploited for structure-based design, but its procurement as a standalone pharmacological tool is not yet supported by evidence.

Physicochemical Comparator for Sulfonyl-Substituted Thiazole-Benzamide Series

The compound can be used in comparative solubility, logP, and metabolic stability studies alongside the unsubstituted parent and 3-ethanesulfonyl analog to establish structure-property relationships (SPR) within the series. The methylsulfonyl group is more polar than ethylsulfonyl and may confer distinct ADME properties, though this remains to be experimentally verified [2].

Probe for Adenosine Receptor Polypharmacology Studies

Because the parent scaffold exhibits measurable adenosine A1, A2A, and A3 receptor binding [1], this compound could be evaluated for its potential to reduce or enhance that off-target activity. Procurement for this purpose requires upfront commitment to generating the missing data.

Quote Request

Request a Quote for 3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.